4-Chloropyridine-2-sulfonamide
Overview
Description
4-Chloropyridine-2-sulfonamide serves as a key intermediate in the synthesis of various sulfonamide derivatives with potential biological activities. The presence of the sulfonamide group attached to the pyridine ring is a common feature in many therapeutic agents, which are known for their wide range of biological activities, including antiviral, antibacterial, and antifungal properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves multistep reactions starting from chloropyridine sulfonamides. For instance, a series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides were synthesized from 4-chloropyridine-3-sulfonamide through a sequence of reactions, including the formation of N′-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates and subsequent conversion to 1,2,4-triazole derivatives . Similarly, starting from 4-chlorobenzoic acid, a six-step synthesis was performed to create 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, although this synthesis does not directly involve 4-chloropyridine-2-sulfonamide .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be quite complex, with various substituents influencing the overall shape and properties of the molecule. For example, in the case of 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, the dihedral angle between the pyridine rings is significant, and the orientation of the nitrogen atoms plays a role in the molecular conformation .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in a variety of chemical reactions, often facilitated by the presence of the sulfonamide group. The reactivity of these compounds can be exploited to create a wide array of derivatives with different biological activities. The sulfonamide group itself is a versatile moiety that can interact with various biological targets, contributing to the antimicrobial and antiproliferative properties observed in some sulfonamide-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. These properties are crucial for the biological activity and pharmacokinetics of the compounds. For example, the solubility, stability, and hydrogen bonding capacity of sulfonamide derivatives can affect their antimicrobial efficacy and the ability to inhibit the growth of various pathogens, as seen in some of the synthesized compounds . The crystal structure of these compounds, as well as their IR and NMR spectra, provide valuable information about their physical and chemical characteristics .
Safety And Hazards
The safety information for 4-Chloropyridine-2-sulfonamide includes several hazard statements: H302, H315, H319, H335, H412 . Precautionary measures include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
4-chloropyridine-2-sulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H,(H2,7,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRODSLNOMGQFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302542 | |
Record name | 2-Pyridinesulfonamide, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyridine-2-sulfonamide | |
CAS RN |
57724-91-1 | |
Record name | 2-Pyridinesulfonamide, 4-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57724-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinesulfonamide, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.